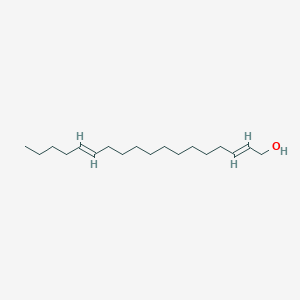

E,E-2,13-Octadecadien-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

136498-36-7 |

|---|---|

Molekularformel |

C18H34O |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

(2E,13E)-octadeca-2,13-dien-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5+,17-16+ |

InChI-Schlüssel |

YCOMGIOWVNOOBC-JNHUCFJMSA-N |

Isomerische SMILES |

CCCC/C=C/CCCCCCCCC/C=C/CO |

Kanonische SMILES |

CCCCC=CCCCCCCCCCC=CCO |

Herkunft des Produkts |

United States |

Advanced Organic Synthesis and Stereocontrol of E,e 2,13 Octadecadien 1 Ol and Its Analogues

Methodologies for Stereoselective Olefin Synthesis

The creation of the E,E-diene system in 2,13-octadecadien-1-ol (B14787573) necessitates robust and stereoselective olefination methods. The primary challenge lies in controlling the geometry of both the C2-C3 and C13-C14 double bonds to be in the trans (E) configuration.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Non-stabilized Ylides : Ylides bearing simple alkyl or H-substituents are generally non-stabilized and react under kinetic control, typically leading to the formation of cis (Z)-alkenes. This is attributed to the early, sterically-driven formation of the cis-oxaphosphetane intermediate.

Stabilized Ylides : Ylides substituted with electron-withdrawing groups (e.g., esters, ketones) are stabilized, allowing the initial adducts to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which then collapses to form the trans (E)-alkene.

For the synthesis of E,E-2,13-Octadecadien-1-ol, a Wittig strategy would likely involve a stabilized ylide to construct the C2-C3 (E)-double bond. For instance, reacting a suitable long-chain aldehyde with a stabilized phosphonium ylide derived from a 2-haloacetate would generate the α,β-unsaturated ester with high E-selectivity. Subsequent reduction of the ester group would yield the primary alcohol. The remote C13-C14 (E)-double bond would need to be introduced in a separate step or be present in the aldehyde precursor. A modified Wittig approach, such as the Schlosser modification, can also be employed to favor the E-isomer from non-stabilized ylides by using strong bases at low temperatures to equilibrate the intermediate betaine.

Table 1: Stereochemical Control in the Wittig Reaction

| Ylide Type | Substituent (R in Ph₃P=CHR) | Reaction Conditions | Major Alkene Isomer |

|---|---|---|---|

| Non-stabilized | Alkyl, H | Salt-free, aprotic solvent | Z (cis) |

| Stabilized | -COOR', -COR' | Standard conditions | E (trans) |

| Non-stabilized (Schlosser) | Alkyl, H | + PhLi, low temp. | E (trans) |

A powerful alternative for constructing diene systems involves the coupling of smaller acetylenic fragments followed by stereoselective reduction of the resulting triple bonds. This approach offers excellent control over the final double bond geometry.

A plausible synthetic route begins with coupling reactions like the Glaser, Hay, or Cadiot–Chodkiewicz reactions to form a di-yne precursor. For this compound, this could involve coupling a terminal alkyne containing the protected alcohol function with another terminal alkyne fragment.

The key step is the subsequent reduction of the alkyne groups to trans-alkenes. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol), is a classic method for this transformation. purechemistry.orgwikipedia.orgorganic-chemistry.org Dissolving metal reduction of internal alkynes proceeds via a radical anion intermediate, which is protonated and then further reduced and protonated to yield the trans-alkene as the thermodynamically more stable product. purechemistry.orgwikipedia.org This method is highly effective for generating E-configured double bonds from internal alkynes. Other modern methods, such as hydrosilylation followed by protodesilylation, also provide reliable routes to (E)-alkenes from alkynes. missouri.edu

Sulfone-based olefination methods, particularly the Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination, are renowned for their high (E)-selectivity in alkene synthesis. wikipedia.orgorganic-chemistry.orgnih.gov These reactions are highly convergent, allowing for the connection of two complex fragments late in a synthetic sequence.

The reaction involves the addition of a metalated sulfone (e.g., a phenyl sulfone) to an aldehyde or ketone. organic-chemistry.org The resulting β-alkoxy sulfone is then functionalized (e.g., acetylated) and subjected to reductive elimination, typically with sodium amalgam or samarium(II) iodide, to yield the alkene. wikipedia.orgorganic-chemistry.org The Julia-Kocienski modification utilizes heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl sulfones) and proceeds in a single pot with high E-selectivity. wikipedia.orgnih.govgla.ac.uk

In the context of this compound synthesis, a sulfone-based strategy would involve coupling an appropriate sulfone fragment with a suitable aldehyde, with one of the fragments containing the pre-existing (E)-alkene and the other generating the second (E)-alkene upon reaction. This method's high E-selectivity makes it particularly well-suited for constructing the target compound. wikipedia.orgnih.gov

Synthesis of Geometrical and Positional Isomers of Octadecadienols and Their Acetates

The synthesis of all four geometrical isomers (E,E; E,Z; Z,E; and Z,Z) of 2,13-octadecadien-1-ol and related positional isomers (e.g., 3,13-octadecadien-1-ol) is essential for structure-activity relationship studies and for the definitive identification of natural pheromones.

The synthetic strategies outlined above can be adapted to produce the various isomers:

(Z,Z)-Isomers : These can be synthesized using two successive non-stabilized Wittig reactions or by the partial hydrogenation of a di-yne precursor using Lindlar's catalyst, which selectively produces cis-alkenes.

(E,Z)- and (Z,E)-Isomers : These mixed-geometry dienes require a combination of methods. For example, a (Z)-alkene could be formed via a non-stabilized Wittig reaction, and an (E)-alkene could be introduced using a Julia-Kocienski olefination or by Birch reduction of an alkyne. The synthesis of (Z,Z)-octadeca-10,12-dienoic acid, for instance, has been achieved by coupling a (Z)-vinyl bromide with a terminal alkyne, followed by stereoselective hydrogenation of the triple bond to a second (Z)-double bond. researchgate.net

Positional Isomers : Synthesis of positional isomers, such as 3,13-octadecadienols, follows similar principles but starts with different building blocks to place the double bonds at the desired locations along the carbon chain.

Once the isomeric alcohols are synthesized, they are often converted to their corresponding acetates for biological testing or to mimic natural pheromone components. Acetylation is typically achieved under standard conditions using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. nih.govmdpi.com

Derivatization Strategies for Analytical and Biological Studies (e.g., Acetylation, Oxidation to Aldehydes)

Derivatization of this compound and its isomers is crucial for both analytical characterization and for preparing related compounds for biological evaluation.

Acetylation : As mentioned, acetylation is a common derivatization to produce acetate (B1210297) esters, which are frequent components of lepidopteran pheromones. This simple conversion of the primary alcohol to an acetate is readily accomplished with high yield. nih.govmdpi.com

Oxidation to Aldehydes : Aldehyde analogues of long-chain alcohols are also found as pheromone components. The selective oxidation of primary alcohols to aldehydes, without over-oxidation to carboxylic acids, is required. The Dess-Martin periodinane (DMP) is a mild and highly efficient reagent for this transformation. wikipedia.orgorganic-chemistry.orgpitt.educhemistrysteps.comorganic-chemistry.org It operates under neutral conditions at room temperature and tolerates a wide range of functional groups, including double bonds, making it ideal for the synthesis of E,E-2,13-octadecadienal from the corresponding alcohol. wikipedia.orgpitt.edu

Derivatization for GC-MS Analysis : For gas chromatography-mass spectrometry (GC-MS) analysis, long-chain alcohols are often derivatized to increase their volatility and improve chromatographic performance. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. gcms.czresearchgate.net This derivatization is essential for the accurate determination of double bond positions and geometry in complex mixtures.

Table 2: Common Derivatization Reactions for Octadecadienols

| Reaction | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | Acetate Ester | Synthesis of pheromone analogues, biological studies |

| Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Synthesis of pheromone analogues, biological studies |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ether | Improved volatility and peak shape for GC-MS analysis |

Biosynthetic Pathways and Enzymatic Mechanisms for Octadecadienyl Pheromones

Precursor Identification and Metabolic Transformations in Insect Pheromone Biosynthesis

The biosynthesis of lepidopteran sex pheromones typically originates from common saturated fatty acids, which undergo a series of modifications. nih.gov The initial step is the de novo synthesis of fatty acids, starting from acetyl-CoA, through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.org This process yields a pool of saturated fatty acid precursors, primarily palmitic acid (C16) and stearic acid (C18).

These precursors are then subjected to a series of metabolic transformations, including desaturation, chain-shortening or elongation, and reduction, to yield the final pheromone components. frontiersin.orgslu.se For instance, studies on various moth species have shown that C16 and C18 fatty acids are the primary precursors for a wide array of pheromone molecules. slu.se The specific transformations are catalyzed by a suite of specialized enzymes, which exhibit high substrate specificity and are typically expressed in the pheromone gland of the female insect. researchgate.net

The production of specific pheromone blends is often regulated by neuropeptides, such as the pheromone biosynthesis activating neuropeptide (PBAN). researchgate.netnih.gov PBAN is a 33-amino acid neuropeptide that triggers the timely release of pheromones, often in response to photoperiodic cues. researchgate.net

Table 1: Key Precursors and Metabolic Steps in Lepidopteran Pheromone Biosynthesis

| Precursor | Key Metabolic Steps | Resulting Intermediate/Product Type |

|---|---|---|

| Acetyl-CoA | Fatty Acid Synthesis | Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) |

| Saturated Fatty Acyl-CoAs | Desaturation, Chain-Shortening/Elongation | Unsaturated Fatty Acyl-CoAs |

| Unsaturated Fatty Acyl-CoAs | Reduction | Fatty Alcohols |

| Fatty Alcohols | Acetylation/Oxidation | Acetates/Aldehydes |

Role of Desaturase Enzymes in Dienyl Pheromone Production (e.g., Delta-11 Desaturase)

Acyl-CoA desaturases are key enzymes that introduce double bonds at specific positions in the fatty acyl chain, a critical step in generating the vast diversity of unsaturated pheromone components. researchgate.net These enzymes are often localized to the endoplasmic reticulum membrane and exhibit high specificity for the position and geometry (Z or E) of the double bond they create. frontiersin.org

The Δ11-desaturases are a well-studied family of these enzymes, responsible for introducing a double bond at the 11th carbon position of the fatty acid chain. frontiersin.org For example, in the silkmoth Bombyx mori, a Z11-desaturase acts on palmitoyl-CoA (C16:CoA) to produce (Z)-11-hexadecenoyl-CoA. frontiersin.org Similarly, in Heliothis subflexa, a Z11-desaturase catalyzes the desaturation of stearoyl-CoA (C18:CoA) to yield (Z)-11-octadecenoyl-CoA. frontiersin.org

The production of dienyl pheromones, such as E,E-2,13-octadecadien-1-ol, often involves the action of multiple desaturases or desaturases with unique specificities. For conjugated dienes, a common pathway involves an initial desaturation followed by a second desaturation event. For non-conjugated dienes, the process can be more complex, potentially involving different desaturases acting on a modified fatty acid chain. The evolution of new desaturase genes through gene duplication and divergence is thought to be a major driver of pheromone diversity and speciation in moths. pnas.orgpnas.org

Table 2: Examples of Desaturase Activity in Lepidoptera

| Species | Desaturase Type | Substrate | Product |

|---|---|---|---|

| Bombyx mori | Z11-desaturase | C16:CoA | (Z)-11-C16:CoA |

| Heliothis subflexa | Z11-desaturase | C18:CoA | (Z)-11-C18:CoA |

| Spodoptera litura | Z11-desaturase | C16:CoA | (Z)-11-C16:CoA |

| Spodoptera litura | E11-desaturase | C14:CoA | (E)-11-C14:CoA |

| Streltzoviella insularis | Δ5-desaturases (Z5 and E5) | C16:CoA | (E/Z)5-C16:CoA |

| Streltzoviella insularis | Z9-desaturase | C16:CoA | (Z)9-C16:CoA |

Chain-Shortening and Chain-Elongation Processes in Fatty Acid Metabolism Relevant to Octadecadienols

Following desaturation, the fatty acyl chain can be modified in length through either chain-shortening or chain-elongation processes to produce the precise carbon backbone of the final pheromone.

Chain-shortening is typically accomplished through a limited form of β-oxidation. In this process, two-carbon units are sequentially removed from the carboxyl end of the fatty acyl-CoA. slu.se This allows for the production of a homologous series of pheromones from a single unsaturated precursor. For example, a (Z)-11-hexadecenyl precursor can be shortened to a (Z)-9-tetradecenyl, (Z)-7-dodecenyl, or (Z)-5-decenyl intermediate. slu.se

Chain-elongation , on the other hand, involves the addition of two-carbon units to the fatty acyl chain. While less commonly documented in the context of pheromone biosynthesis compared to chain-shortening, it provides a mechanism to generate longer-chain pheromones from more common C16 or C18 precursors. The reactions involved in biological chain elongation are essentially the reverse of β-oxidation and are catalyzed by a set of enzymes known as elongases.

For an 18-carbon compound like this compound, the biosynthetic pathway would likely start with a C18 precursor like stearic or oleic acid, which would then undergo the necessary desaturation steps. The involvement of chain-shortening or elongation would depend on the initial fatty acid pool available in the pheromone gland.

Molecular Genetic Approaches to Elucidating Pheromone Biosynthetic Routes

Modern molecular biology and genetic techniques have been instrumental in identifying and characterizing the genes and enzymes involved in pheromone biosynthesis. researchgate.net Transcriptome analysis of pheromone glands allows for the identification of candidate genes encoding desaturases, reductases, and other key enzymes. nih.gov

Functional characterization of these candidate genes is often performed through heterologous expression systems, such as in yeast (Saccharomyces cerevisiae) or insect cell lines. frontiersin.orgnih.gov By expressing a specific desaturase gene in yeast and providing it with a potential fatty acid substrate, researchers can determine the precise function of the enzyme by analyzing the products formed. nih.gov

Gene knockout or knockdown techniques, such as RNA interference (RNAi), have also been employed to confirm the role of specific genes in pheromone production in vivo. researchgate.netnih.gov For instance, knocking down the expression of a specific desaturase gene in a female moth can lead to a significant reduction in the production of the corresponding unsaturated pheromone components, thereby confirming the enzyme's role in the biosynthetic pathway. nih.gov These molecular genetic approaches have provided unprecedented insights into the evolution and regulation of pheromone biosynthesis in insects. pnas.org

Ecological and Behavioral Neurobiological Investigations of E,e 2,13 Octadecadien 1 Ol

Role as a Sex Pheromone Component in Lepidopteran Species

E,E-2,13-Octadecadien-1-ol is a significant semiochemical, playing a crucial role in the chemical communication systems of various Lepidopteran species. It primarily functions as a sex pheromone component, mediating reproductive behaviors. Lepidopteran sex pheromones are typically complex blends of multiple compounds, and the specific ratio of these components is often critical for species-specific attraction. These pheromones are generally produced by females to attract conspecific males for mating. The diversity in the chemical structures of these pheromones, including variations in chain length, degree of unsaturation, and functional groups, contributes to the reproductive isolation among different species.

Within the Sesiidae family, commonly known as clearwing moths, this compound and its derivatives are frequently identified as key pheromone components. The specificity of the pheromone signal in these diurnal moths is crucial for attracting the correct mates in a complex olfactory landscape.

Research has shown that various isomers of 2,13- and 3,13-octadecadien-1-ols and their acetates are common constituents of sesiid pheromones. For instance, in the clearwing moth Nokona pernix, while the primary EAG-active components identified from the female pheromone gland were isomers of 3,13-octadecadien-1-ol, the synthesis and analysis of various octadecadienyl compounds, including 2,13-isomers, have been instrumental in understanding the chemical ecology of this family. nih.gov

In the case of the currant clearwing moth, Synanthedon tipuliformis, the (E,Z)-2,13-octadecadien-1-ol acetate (B1210297) is a major component of its sex pheromone. scispace.com While the acetate form is the primary attractant, the alcohol form, (E,Z)-2,13-octadecadien-1-ol, has also been identified in the pheromone gland extracts of this species. scispace.com This highlights the intricate nature of pheromone blends where even minor components or related compounds can play a role in modulating the behavioral response of the receiving insect.

The importance of this compound and its acetate ester extends to other Lepidopteran families as well. In the leopard moth, Zeuzera pyrina, the acetate form, (E,Z)-2,13-octadecadien-1-yl acetate, is a key component of the female sex pheromone used for monitoring and managing this pest. iomcworld.orgplantprotection.pl Pheromone dispensers for Z. pyrina often contain a blend where this compound is the major component. areeo.ac.ir

Similarly, for the grape root borer, Vitacea polistiformis, the sex pheromone is a specific blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate. ncsu.edu Although (E,Z)-2,13-octadecadien-1-ol itself is not a primary component of the natural pheromone, it has been shown to elicit significant electrophysiological responses from the antennae of both male and female moths and has been used in field trials for mating disruption. ncsu.edu

| Species | Family | Compound Role | Key Findings |

|---|---|---|---|

| Nokona pernix | Sesiidae | Related to primary pheromone components | Isomers of 2,13-octadecadien-1-ols are studied to understand pheromone chemistry in this family. nih.gov |

| Synanthedon tipuliformis (Currant clearwing moth) | Sesiidae | Present in pheromone gland | The acetate form is a major pheromone component; the alcohol is also found in gland extracts. scispace.com |

| Zeuzera pyrina (Leopard moth) | Cossidae | Related to major pheromone component | The acetate form, (E,Z)-2,13-octadecadien-1-yl acetate, is the primary sex pheromone component. iomcworld.orgareeo.ac.ir |

| Vitacea polistiformis (Grape root borer) | Sesiidae | Elicits electrophysiological response | While the acetate is the main pheromone, the alcohol form also generates significant antennal responses. ncsu.edu |

Chemoreception and Olfactory Processing in Target Organisms

The detection of this compound by insects is a complex process involving specialized olfactory sensory neurons housed in sensilla on their antennae. This process begins with the binding of the pheromone molecule to odorant-binding proteins and culminates in the generation of an electrical signal that is transmitted to the brain.

In studies involving Vitacea polistiformis, antennae of both virgin male and female moths exhibited dose-response patterns to the pheromone blend containing the acetate of this compound. ncsu.edu Notably, male antennae responded significantly to the alcohol form, (E,Z)-2,13-octadecadien-1-ol, as well. ncsu.edu Virgin female antennae also responded to this alcohol, and their relative responsiveness was even higher than that of males, suggesting a potential role for this compound in female olfactory perception. ncsu.edu

Similarly, in Nokona pernix, gas chromatography coupled with electroantennographic detection (GC-EAD) was used to identify EAG-active components from the pheromone gland extract, demonstrating the antenna's sensitivity to specific isomers of related octadecadienols. nih.gov

At a finer level, the specificity of pheromone detection is determined by olfactory receptor neurons (ORNs), each of which typically expresses a specific type of olfactory receptor (OR). These ORs are responsible for recognizing and binding to specific pheromone molecules, leading to the depolarization of the neuron. Each olfactory neuron generally expresses only one type of receptor, making it functionally distinct. nih.govnih.gov

The molecular receptive ranges of ORNs are often narrowly tuned to specific chemical structures, including the geometry of double bonds and the presence of particular functional groups. While direct studies on ORN specificity for this compound are limited, research on related compounds and species provides insights. For example, in various insects, ORNs have been identified that respond selectively to specific isomers of pheromone components. The combinatorial activation of different ORNs by the various components of a pheromone blend allows the insect's brain to decode the complex chemical signal and initiate an appropriate behavioral response.

Behavioral Bioassays and Field Efficacy Studies

The ultimate test of a putative pheromone component's activity is its ability to elicit a behavioral response in the target insect. Behavioral bioassays, ranging from laboratory-based observations to large-scale field trapping experiments, are essential for confirming the biological function of compounds like this compound.

Field trials have demonstrated the effectiveness of synthetic pheromones in attracting target pest species. For instance, in field tests with Synanthedon haitangvora, a binary blend of (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-2,13-octadecadienyl acetate was most effective at attracting males. nih.gov The study also identified (E,Z)-2,13-octadecadien-1-ol as a minor component in the female gland extract, although its addition to the primary blend did not significantly increase trap captures. nih.gov

In studies on Nokona pernix, a synthetic blend mimicking the natural ratio of pheromone components identified through GC-EAD and GC-MS analysis successfully attracted males in the field, whereas individual components were largely ineffective. nih.govtandfonline.com This underscores the importance of the complete pheromone blend for eliciting a full behavioral response.

The alcohol form, (E,Z)-2,13-octadecadien-1-ol, while not a primary attractant for the grape root borer, resulted in a significant population reduction when used in mating-disruption field trials, indicating its potential to interfere with the insect's chemical communication. ncsu.edu

| Species | Study Type | Key Findings on this compound or its Derivatives |

|---|---|---|

| Synanthedon haitangvora | Field Trapping | (E,Z)-2,13-octadecadien-1-ol was identified as a minor component in female glands. nih.gov |

| Nokona pernix | Field Trapping | Synthetic blends of related octadecadienols effectively attracted males, demonstrating the necessity of a specific blend. nih.govtandfonline.com |

| Vitacea polistiformis | Field Trials (Mating Disruption) | (E,Z)-2,13-octadecadien-1-ol contributed to a significant reduction in the population. ncsu.edu |

| Synanthedon tipuliformis | Field Trapping | The acetate form is a potent attractant, and its efficacy can be synergized or inhibited by other compounds. scispace.com |

Attraction Mechanisms in Trapping Studies

The use of synthetic pheromones in trapping studies is a cornerstone of entomological research and pest management, providing critical insights into the chemical ecology of target species. For clearwing moths (family Sesiidae), various isomers of 2,13-octadecadien-1-ol (B14787573) and their acetates have been identified as potent sex pheromones. Trapping studies leveraging these compounds reveal a complex interplay of chemical cues and innate behavioral responses that guide male moths toward a perceived female.

The fundamental mechanism of attraction begins with the detection of the pheromone plume by the male moth's antennae. These specialized appendages are covered in sensilla, which house olfactory receptor neurons finely tuned to specific pheromone components. Upon entering a pheromone plume, the male moth initiates a characteristic upwind flight pattern. This behavior is not a simple straight line to the source but rather a zigzagging or casting flight. This pattern is believed to be a strategy to maintain contact with the filamentous structure of the pheromone plume, which is broken up by air turbulence. By flying upwind, the moth increases its chances of encountering more of the pheromone, and the zigzagging motion helps it to stay within the plume's boundaries.

As the male moth gets closer to the pheromone source, the concentration of the chemical signal increases, triggering a sequence of behaviors. These can include a reduction in flight speed and an increase in turning maneuvers as the moth attempts to pinpoint the exact location of the "calling" female. The final stages of attraction involve visual cues, where the moth may orient towards the physical trap, and landing on the source. The number of males captured in these traps serves as a direct measure of the attractiveness of the synthetic pheromone blend being tested.

It is crucial to note that the specific blend of pheromone components and their precise ratios are often critical for eliciting the full behavioral cascade. While a single major component, such as an isomer of 2,13-octadecadien-1-ol, might be sufficient to attract males from a distance, minor components can be essential for inducing the close-range behaviors necessary for successful mating, such as landing and copulation attempts.

Mating Disruption Dynamics (e.g., Competitive Attraction and Non-Competitive Mechanisms)

Mating disruption is an environmentally sound pest management strategy that utilizes synthetic sex pheromones to interfere with the ability of male insects to locate and mate with females. This technique has been successfully employed against various clearwing moth species using octadecadienol-based pheromones. The underlying dynamics of mating disruption can be broadly categorized into competitive and non-competitive mechanisms, and often, a combination of these mechanisms is at play. psu.edumdpi.com

Competitive Mechanisms:

Competitive mechanisms operate on the principle of presenting males with a surplus of false targets, thereby reducing the probability of them finding a receptive female. mdpi.comnih.gov The primary competitive mechanism is competitive attraction , also known as false-plume following. nih.gov In this scenario, the synthetic pheromone dispensers distributed throughout an area release plumes that are more numerous and/or more potent than those of calling females. Male moths are attracted to these synthetic sources and spend valuable time and energy investigating them. This diversion from locating actual females leads to a decrease in successful matings. For this mechanism to be effective, the synthetic lure must be at least as attractive as a calling female.

Other competitive mechanisms include:

Induced allopatry: This occurs when males aggregate near the potent synthetic pheromone dispensers, effectively drawing them away from the areas where females may be calling.

Induced arrestment: Upon encountering a high concentration of the synthetic pheromone, males may cease their searching behavior for a period, further reducing their chances of finding a mate.

The efficacy of competitive disruption is often density-dependent; at high pest populations, the sheer number of calling females can overcome the "competition" from the synthetic dispensers. nih.gov

Non-Competitive Mechanisms:

Non-competitive mechanisms disrupt mating without directly competing for the male's attention in the same way. nih.gov These mechanisms often involve impairing the male's ability to respond to the female's signal. Key non-competitive mechanisms include:

Sensory Desensitization and Inhibition: Prolonged exposure to high concentrations of a synthetic pheromone can cause the male's antennal receptors to adapt or habituate, rendering them less sensitive or unresponsive to the lower concentration plumes emitted by females. This sensory overload effectively blinds the male to the female's call.

Camouflage: The widespread dissemination of a synthetic pheromone can create a background "fog" that masks the discrete plumes of calling females. psu.edu In this scenario, the male is unable to distinguish the female's signal from the ambient noise of the synthetic pheromone.

Sensory Imbalance: If the synthetic pheromone blend used for disruption differs significantly from the natural blend produced by females, it can disrupt the male's ability to process the signal correctly, leading to confusion and an inability to orient towards a calling female.

Unlike competitive mechanisms, non-competitive disruption is generally considered to be density-independent, as it impairs the male's ability to find a female regardless of how many females are present. nih.gov The determination of which mechanism is predominant in a given mating disruption program can be analyzed through dosage-response curves, where the relationship between the density of pheromone dispensers and the reduction in trap captures or mating success is examined. nih.govnih.gov

Interspecific and Intraspecific Chemical Communication Mediated by Octadecadienols

The chemical structure of pheromones, particularly the geometry of double bonds (isomers) and the presence of different functional groups, plays a critical role in ensuring species-specific communication. Octadecadienols and their derivatives are a prime example of how subtle molecular variations can mediate both intraspecific (within a species) and interspecific (between species) chemical communication, particularly within the diverse Sesiidae family.

Intraspecific Communication:

For successful reproduction, it is paramount that individuals of the same species can recognize each other. In clearwing moths, this is largely achieved through a highly specific blend of octadecadienol isomers released by the female. For instance, the sex pheromone of the currant clearwing moth, Synanthedon tipuliformis, is primarily composed of (E,Z)-2,13-octadecadien-1-ol acetate, with minor components that enhance its attractiveness to conspecific males. The precise ratio of these components is crucial for eliciting the full mating behavior sequence in male S. tipuliformis. This specificity ensures that males are primarily attracted to females of their own species, maximizing reproductive success.

Interspecific Communication and Reproductive Isolation:

The diversity of octadecadienol isomers used by different Sesiidae species is a key mechanism for reproductive isolation, preventing hybridization between closely related species that may inhabit the same geographical area and be active at the same time. For example, while one species might use the (E,E) isomer of 2,13-octadecadien-1-ol as its primary attractant, a closely related species might use the (Z,E) or (E,Z) isomer.

Furthermore, compounds that are minor components in one species' pheromone blend can act as potent inhibitors or antagonists to another species. This means that if a male of species A is attracted to the major pheromone component of species B, the presence of a minor component in species B's blend that is inhibitory to species A will prevent the male from responding, thus maintaining reproductive barriers.

Research has shown that even small changes in the isomeric ratio of a pheromone blend can lead to a significant reduction in attraction for one species while potentially increasing it for another. This chemical divergence in pheromone signals is a powerful evolutionary force driving speciation and maintaining biodiversity within the Sesiidae.

The table below provides a hypothetical illustration of how different species within the Synanthedon genus might utilize different blends of octadecadienol isomers for chemical communication.

| Species | Major Pheromone Component | Minor Pheromone Component(s) | Behavioral Effect |

| Synanthedon species A | (E,E)-2,13-Octadecadien-1-ol | (E,Z)-2,13-Octadecadien-1-ol | Strong attraction of conspecific males |

| Synanthedon species B | (E,Z)-2,13-Octadecadien-1-ol | (E,E)-2,13-Octadecadien-1-ol | Strong attraction of conspecific males; inhibitory to Species A males |

| Synanthedon species C | (Z,Z)-3,13-Octadecadien-1-ol Acetate | None | Highly specific attraction of conspecific males |

This differential use of octadecadienol isomers highlights the elegance and specificity of chemical communication in insects, where subtle molecular changes have profound ecological and evolutionary consequences.

Structure Activity Relationship Studies and Receptor Interactions of Octadecadienols

Molecular Design and Synthesis of E,E-2,13-Octadecadien-1-ol Analogs for Structure-Activity Probing

To elucidate the structural features of this compound that are critical for its biological activity, the design and synthesis of a variety of analogs are essential. These analogs are systematically modified to probe the importance of different parts of the molecule, such as the chain length, the position and geometry of the double bonds, and the nature of the functional group.

Synthetic strategies for generating these analogs often involve multi-step processes. For instance, the carbon backbone can be constructed using coupling reactions, such as the Suzuki or Negishi coupling, to join smaller fragments. The stereochemistry of the double bonds is a crucial aspect of the synthesis, and methods like the Wittig reaction or alkyne reductions are employed to control the E/Z geometry.

Below is an interactive data table outlining potential analogs of this compound that could be synthesized for SAR studies, along with the rationale for their design.

| Analog Type | Modification | Rationale |

|---|---|---|

| Chain Length Analogs | Varying the number of carbon atoms (e.g., C16, C20) | To determine the optimal chain length for receptor binding. |

| Double Bond Positional Isomers | Shifting the position of the double bonds (e.g., 3,13- or 2,14-isomers) | To assess the importance of the specific location of unsaturation. |

| Geometric Isomers | Synthesizing E,Z-, Z,E-, and Z,Z-isomers | To investigate the role of double bond geometry in receptor activation. |

| Functional Group Analogs | Replacing the alcohol with an acetate (B1210297), aldehyde, or ether | To understand the contribution of the terminal functional group to binding and activity. |

| Fluorinated Analogs | Introducing fluorine atoms at specific positions | To probe electronic interactions and metabolic stability. |

Correlation of Stereochemical Configuration with Biological Activity and Receptor Affinity

Stereochemistry plays a pivotal role in the biological activity of pheromones. The three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding pocket of a specific olfactory receptor. For di-unsaturated compounds like 2,13-octadecadien-1-ol (B14787573), there are four possible geometric isomers: E,E, E,Z, Z,E, and Z,Z.

Research on various moth species has consistently demonstrated that only one specific isomer often elicits the primary attractive response, while others may be inactive or even inhibitory. For example, in many Sesiidae species, a precise blend of isomers is crucial for optimal attraction.

The biological activity of these stereoisomers is typically evaluated through electrophysiological recordings from insect antennae, such as electroantennography (EAG) and single sensillum recording (SSR), as well as behavioral assays in wind tunnels and field trapping experiments. These studies allow for a quantitative comparison of the activity of each isomer and their mixtures.

The following interactive table summarizes the known stereoisomers of 2,13-octadecadien-1-ol and their general roles in pheromonal communication, based on studies of related insect species.

| Stereoisomer | Potential Biological Role | Receptor Affinity |

|---|---|---|

| This compound | Primary attractant for certain clearwing moth species. | High |

| E,Z-2,13-Octadecadien-1-ol | May act as a synergist or inhibitor depending on the species. | Variable |

| Z,E-2,13-Octadecadien-1-ol | Often found as a minor component in pheromone blends; can be a primary attractant for other species. | Variable |

| Z,Z-2,13-Octadecadien-1-ol | Frequently acts as a behavioral antagonist. | Low to inhibitory |

Hydrophobic, Steric, and Electronic Effects on Chemoreceptor Activation

The interaction between a pheromone molecule and its receptor is governed by a combination of hydrophobic, steric, and electronic effects. Understanding these factors is key to deciphering the mechanism of chemoreceptor activation.

Hydrophobic Effects: The long C18 hydrocarbon chain of this compound is highly hydrophobic. This property is crucial for its transport through the aqueous sensillar lymph, facilitated by pheromone-binding proteins (PBPs), and for its interaction with the hydrophobic binding pocket of the olfactory receptor.

Steric Effects: The size and shape of the molecule, dictated by its stereochemistry, are critical for a precise fit within the receptor. The trans (E) configuration of the double bonds in this compound results in a more linear and rigid structure compared to the bent conformation of the cis (Z) isomers. This specific shape complementarity is a major determinant of receptor affinity and activation.

Electronic Effects: The electron-rich pi systems of the double bonds and the polar hydroxyl group are key sites for intermolecular interactions within the receptor's binding pocket. These can include hydrogen bonding with the hydroxyl group and van der Waals or pi-stacking interactions with the double bonds and amino acid residues of the receptor.

Computational Modeling and Ligand-Receptor Docking Studies for Olfactory Receptors

In the absence of experimentally determined structures for most insect olfactory receptors, computational modeling has become an invaluable tool for investigating ligand-receptor interactions. Homology modeling, molecular docking, and molecular dynamics simulations can provide detailed insights into the binding of this compound to its putative receptor.

The general workflow for such a study would involve:

Homology Modeling: Building a three-dimensional model of the target olfactory receptor based on the known structures of related G protein-coupled receptors.

Ligand Preparation: Generating a 3D conformation of this compound and its analogs.

Molecular Docking: Computationally placing the ligand into the predicted binding site of the receptor model to identify the most favorable binding poses and estimate the binding affinity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of the interaction and identify key amino acid residues involved in binding.

These computational approaches can help to rationalize the observed structure-activity relationships and guide the design of new, more potent or selective pheromone analogs. For instance, docking studies can reveal why a particular stereoisomer has a higher affinity than others by showing a better fit or more favorable interactions within the binding pocket.

The following table summarizes the key computational techniques and their applications in studying the interaction of this compound with its olfactory receptor.

| Computational Technique | Application | Expected Outcome |

|---|---|---|

| Homology Modeling | Predicting the 3D structure of the olfactory receptor. | A plausible 3D model of the receptor for further studies. |

| Molecular Docking | Predicting the binding mode and affinity of this compound and its analogs. | Identification of key binding interactions and ranking of analog affinities. |

| Molecular Dynamics | Simulating the stability and dynamics of the ligand-receptor complex. | Understanding the flexibility of the binding pocket and the stability of ligand binding. |

| Virtual Screening | Screening large libraries of compounds for potential binding to the receptor. | Discovery of novel agonists or antagonists. |

Advanced Analytical Methodologies for Characterization and Detection of E,e 2,13 Octadecadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of organic molecules. slideshare.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms and confirm the positions of double bonds and the hydroxyl group in E,E-2,13-Octadecadien-1-ol. core.ac.uk

Furthermore, NMR is essential for determining the stereochemistry (the E/Z configuration) of the double bonds. The coupling constants (J-values) between protons on the double bonds are diagnostic of their relative geometry. For a trans (E) configuration, the coupling constant is typically larger (around 12-18 Hz) than for a cis (Z) configuration (around 6-12 Hz). This data is critical for confirming the E,E stereochemistry of the compound.

Hyphenated Techniques (e.g., GC-EAD) for Bioactivity-Guided Fractionation of Pheromone Gland Extracts

Gas chromatography-electroantennographic detection (GC-EAD) is a highly sensitive and specific technique used to identify biologically active compounds in complex mixtures, such as pheromone gland extracts. science.gov In this method, the effluent from the GC column is split into two streams. One stream goes to a standard detector (like a flame ionization detector, FID), while the other is passed over an insect's antenna. biorxiv.org If a compound eluting from the GC column is a pheromone component that the insect can detect, it will elicit a nerve impulse from the antenna, which is recorded as a signal. peerj.com

By comparing the timing of the antennal response with the peaks on the chromatogram, researchers can pinpoint exactly which compounds in the extract are biologically active. nih.gov This bioactivity-guided approach is extremely efficient for identifying new pheromone components, including this compound, from crude extracts containing hundreds of compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for separating isomers and assessing the purity of a sample. researchgate.net Unlike GC, HPLC is performed at lower temperatures, which reduces the risk of thermal degradation or isomerization of sensitive unsaturated compounds. researchgate.net

Reversed-phase HPLC, often with columns that have specific selectivities for isomers (such as phenyl or cholesterol-based stationary phases), can be used to separate geometric (E/Z) and positional isomers of octadecadienols. mtc-usa.comnacalai.com Silver ion HPLC (Ag+-HPLC) is a particularly powerful technique where the stationary phase is impregnated with silver ions, which interact differently with cis and trans double bonds, allowing for excellent separation of these isomers. researchgate.net HPLC is also used to determine the chemical purity of synthetic standards of this compound before they are used in biological assays.

Sample Preparation and Extraction Techniques for Biological Matrices (e.g., Insect Glands, Plant Volatiles)

The successful analysis of this compound from biological sources hinges on effective sample preparation and extraction. The goal is to isolate the compound of interest from the complex matrix (like an insect gland or plant tissue) while minimizing contamination and degradation.

Common techniques include:

Solvent Extraction: This involves dissecting the pheromone gland and soaking it in a non-polar organic solvent like hexane or dichloromethane to dissolve the lipids and semiochemicals. nih.gov The resulting extract can then be concentrated and analyzed directly.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the headspace above a sample (e.g., a calling insect or a plant) to adsorb volatile and semi-volatile compounds. researchgate.net The fiber is then directly inserted into the GC inlet for analysis, providing a rapid and sensitive method for sampling. researchgate.net

Dynamic Headspace Sampling (Aeration): Air is passed over the biological source (e.g., a group of insects) and then through a trap containing an adsorbent material like Porapak Q or Tenax. nih.govresearchgate.net The trapped volatiles are later eluted with a solvent for analysis. This method is useful for collecting the blend of compounds as they are naturally released. researchgate.net

The choice of extraction method depends on the volatility of the compound, the nature of the biological matrix, and the specific research question being addressed. nih.gov

Ecologically Sustainable Applications in Agricultural and Environmental Research

Development and Efficacy of Pheromone-Based Pest Management Technologies

Pheromone-based technologies utilizing E,E-2,13-Octadecadien-1-ol and its isomers are central to modern Integrated Pest Management (IPM) programs. These methods manipulate the natural communication systems of insects to manage populations in a targeted and environmentally benign manner.

Mating Disruption Formulations and Release Dynamics (e.g., Wax-Based Specialized Pheromone & Lure Application Technology - SPLAT)

Mating disruption is a technique that permeates an area with a synthetic version of an insect's sex pheromone to prevent males from locating females, thereby disrupting the reproductive cycle. The effectiveness of this strategy depends on the formulation and its ability to release the active compound at a controlled rate over time.

Wax-based formulations, such as the Specialized Pheromone & Lure Application Technology (SPLAT), are one of the key delivery systems. These emulsions are designed to protect the pheromone from environmental degradation while ensuring a consistent release. While specific studies focusing solely on the release dynamics of this compound from SPLAT are not widely documented, the principles apply to related isomeric compounds used for other Sesiidae moths. For instance, dispensers releasing (E,Z)-2,13-octadecadien-1-ol acetate (B1210297) have been shown to effectively reduce male moth captures and subsequent larval infestations of the currant clearwing moth (Synanthedon tipuliformis). The presumed mechanism is that the high concentration of the synthetic pheromone masks the natural plumes released by females, preventing males from finding them.

The primary mechanisms of mating disruption include:

Competitive Attraction: Creating false pheromone trails that lure males away from receptive females.

Sensory Overload: Saturating the male's sensory organs (antennae) to the point where they can no longer detect natural pheromone gradients.

Habituation: Continuous exposure to the pheromone causes the male's central nervous system to no longer respond to the signal.

Pheromone Trapping for Population Monitoring and Integrated Pest Management (IPM)

Pheromone traps are a cornerstone of IPM, providing crucial data for making informed pest management decisions. Traps baited with synthetic pheromones, such as this compound or its acetate form, are used to attract and capture specific male moths. This allows researchers and growers to:

Detect Pest Presence: Confirm the arrival or emergence of a target pest in a specific area.

Monitor Population Dynamics: Track the seasonal flight period and fluctuations in pest numbers.

Time Interventions: Determine the optimal timing for control measures, such as the application of insecticides or the deployment of mating disruption technologies, thereby minimizing unnecessary treatments.

The high species-specificity of pheromones is a significant advantage in monitoring. Different geometric isomers of 2,13-Octadecadien-1-ol (B14787573) and their acetates attract different species, and the precise blend is often critical for effective attraction. For example, the peachtree borer (Synanthedon exitiosa) is most effectively attracted to a specific blend of (Z,Z)-3,13-octadecadien-1-ol acetate and its (E,Z)-isomer. This specificity ensures that monitoring traps primarily capture the target pest, providing accurate data for IPM programs.

Table 1: Role of Pheromone Isomers in Lepidopteran Species This table illustrates the species-specific nature of pheromone components, highlighting how different isomers of related compounds attract different insects.

| Compound Isomer | Species Attracted | Family | Role |

|---|---|---|---|

| (E,Z)-2,13-octadecadien-1-ol acetate | Synanthedon tipuliformis (Currant Clearwing) | Sesiidae | Primary Attractant |

| (E,Z)-3,13-octadecadien-1-ol acetate | Synanthedon tipuliformis (Currant Clearwing) | Sesiidae | Synergist (in some regions) |

| (Z,Z)-3,13-octadecadien-1-ol acetate | Synanthedon exitiosa (Peachtree Borer) | Sesiidae | Primary Attractant |

| (E,E)-2,13-Octadecadien-1-ol acetate | Zeuzera pyrina (Leopard Moth) | Cossidae | Pheromone Component |

Environmental Fate and Persistence of this compound in Agroecosystems

A key advantage of using pheromones like this compound in agriculture is their favorable environmental profile compared to conventional insecticides. These compounds are naturally occurring, volatile, and generally biodegradable.

While specific persistence data for this compound is limited in publicly available literature, research on similar long-chain unsaturated alcohols and acetates used as pheromones indicates they are susceptible to degradation through several environmental pathways:

Biodegradation: Microorganisms in soil and water can metabolize the compound. Studies have identified microbial strains, such as Pseudomonas aeruginosa and Penicillium citrinum, capable of degrading complex organic molecules, including a related compound, 12-Methyl-E,E-2,13-octadecadien-1-ol. tandfonline.comnih.gov This suggests that microbial action is a likely pathway for the breakdown of this compound in the environment.

Photodegradation: Exposure to sunlight can break down the chemical structure of the pheromone.

Oxidation: The double bonds in the molecule are susceptible to oxidation from atmospheric oxygen and other environmental oxidants.

The formulation of the pheromone product, such as encapsulation in a wax matrix like SPLAT, is designed to protect it from rapid degradation, allowing for a sustained release over several weeks or months. However, once released into the environment, the individual molecules are expected to break down into smaller, non-toxic components. This biodegradability prevents long-term accumulation in soil and water systems, a significant concern with many synthetic pesticides. directresearchpublisher.orgresearchgate.net

Research on Specificity to Target Insects and Minimal Impact on Non-Target Organisms

The high degree of specificity is a primary ecological benefit of using pheromones for pest management. The chemical structure, including the precise geometric configuration of the double bonds (E,E in this case), is critical for biological activity. An insect's olfactory system is finely tuned to detect the specific pheromone blend of its own species, which serves as a key mechanism for reproductive isolation.

This specificity ensures that this compound has a minimal direct impact on non-target organisms, including:

Beneficial Insects: Pollinators, predators, and parasitoids are generally not attracted to or affected by the pheromone, allowing their populations to thrive and contribute to natural pest control.

Other Wildlife: Birds, mammals, and aquatic life are not impacted by the pheromone's mode of action, which relies on a specific receptor in the target insect.

Research on the Sesiidae family demonstrates this principle clearly. Different species, even those living in the same habitat, are attracted to different isomers or blends of isomers of octadecadienols and their acetates. Introducing a pheromone like this compound into the environment is therefore highly unlikely to disrupt the chemical communication or behavior of non-target insect species. This targeted approach is a stark contrast to broad-spectrum insecticides, which can harm a wide range of organisms and disrupt ecosystem balance. nih.govekb.eg

Table 2: Summary of Ecological and Application Aspects

| Feature | Description | Reference |

|---|---|---|

| Primary Application | Pest management via mating disruption and population monitoring. | |

| Target Pests | Primarily clearwing moths (Family: Sesiidae) and leopard moths (Family: Cossidae). | |

| Delivery Technology | Controlled-release dispensers, including wax-based emulsions (e.g., SPLAT). | |

| Environmental Fate | Expected to be biodegradable through microbial action, photodegradation, and oxidation. | tandfonline.comresearchgate.net |

| Specificity | High species-specificity based on isomeric configuration, minimizing impact on non-target organisms. |

Emerging Research Frontiers and Future Perspectives on Octadecadienols

Discovery of Other Biological Activities of E,E-2,13-Octadecadien-1-ol and Related Octadecadienols/Derivatives (e.g., Antimicrobial, Antioxidant)

While primarily recognized for their role in insect communication, emerging research suggests that octadecadienols and their derivatives may possess other significant biological activities. Investigations into the chemical constituents of various natural sources have identified related octadecadienol compounds, hinting at a broader ecological role. For instance, studies on the chemical composition of plant and fungal extracts have revealed the presence of various octadecadienol isomers and related fatty acid derivatives. Although research directly attributing antimicrobial and antioxidant properties to this compound is still developing, the activities of extracts containing these compounds provide a foundation for future investigation.

Several studies have identified related octadecadienol compounds in natural extracts that have demonstrated biological activities. For example, 12-Methyl-E,E-2,13-octadecadien-1-ol has been identified as a constituent in the ethanol extracts of both wild and cultivated Pleurotus ferulae, a type of edible mushroom. nih.gov This same compound was also found in the n-hexane fraction of a methanol extract from Chenopodium ambrosioides leaves. nrfhh.com Additionally, 2-Methyl-E,E-3,13-octadecadien-1-ol has been detected in the fruit extract of Lagenaria breviflora. researchgate.net While these studies focused on identifying the chemical composition, the extracts themselves have been reported to possess antioxidant and antimicrobial properties. nih.govkwasu.edu.ngnih.govresearchgate.netresearchgate.netmdpi.com For instance, extracts of Pleurotus ferulae have shown antioxidant and antitumor effects. nih.gov Similarly, leaf extracts of Bauhinia monandra containing octadecadienol have been noted for their antioxidant and antimicrobial potentials. kwasu.edu.ng

These findings suggest that octadecadienols could contribute to the observed biological activities of the extracts in which they are found. However, further research is necessary to isolate these specific compounds and definitively determine their individual antimicrobial and antioxidant capabilities. The presence of these molecules in diverse species points towards a potential for broader applications beyond their function as pheromones.

Table 1: Presence of Related Octadecadienols in Natural Sources

| Compound | Natural Source | Reference |

| 12-Methyl-E,E-2,13-octadecadien-1-ol | Pleurotus ferulae | nih.gov |

| 12-Methyl-E,E-2,13-octadecadien-1-ol | Chenopodium ambrosioides | nrfhh.com |

| 2-Methyl-E,E-3,13-octadecadien-1-ol | Lagenaria breviflora | researchgate.net |

| Z,E-3,13-Octadecadien-1-ol | Pleurotus ferulae | nih.gov |

| E-2-octadecadecen-1-ol | Endophytic Fungi | ekb.eg |

Chemoinformatics and Machine Learning in Pheromone Discovery and Design

The fields of chemoinformatics and machine learning are revolutionizing the discovery and design of novel semiochemicals, including insect pheromones like octadecadienols. fq-unam.orgnih.govnih.govlongdom.org These computational approaches offer powerful tools to analyze vast datasets of chemical information, predict the biological activity of compounds, and accelerate the identification of new and effective pheromone candidates. By leveraging computational techniques, researchers can streamline the traditionally time-consuming and expensive process of pheromone identification. fq-unam.org

Chemoinformatics combines principles from chemistry, computer science, and information technology to analyze and model chemical data. In the context of pheromone research, this can involve creating databases of known pheromones and their structures, developing quantitative structure-activity relationship (QSAR) models to predict pheromonal activity based on molecular features, and using virtual screening to identify potential pheromone candidates from large chemical libraries. longdom.org These methods help in understanding the relationship between a molecule's structure and its biological function, which is crucial for designing new pheromones with desired properties.

Machine learning, a subset of artificial intelligence, enables computers to learn from data and make predictions. In pheromone research, machine learning algorithms can be trained on datasets of known insect pheromones and their corresponding behavioral responses in target insect species. biorxiv.org These trained models can then be used to predict the behavioral valence of new, untested compounds, significantly narrowing down the number of candidates for laboratory and field testing. biorxiv.org For example, machine learning models have been developed to predict insect olfaction and identify potential insect repellents from millions of compounds. biorxiv.org Similar approaches can be adapted for the discovery of attractants like pheromones. Furthermore, deep learning, a more advanced form of machine learning, is being used for tasks such as identifying insects in pheromone traps from images, which aids in monitoring pest populations. mdpi.comresearchgate.netsemanticscholar.orgfrontiersin.org

The integration of chemoinformatics and machine learning into pheromone research holds the potential to:

Accelerate the discovery of new pheromones: By computationally screening large numbers of compounds, researchers can more quickly identify promising candidates.

Design more effective and specific pheromones: Understanding the structural requirements for pheromone activity allows for the rational design of new molecules with enhanced potency and species-specificity.

Reduce the cost and time of research: By prioritizing which compounds to synthesize and test, these computational methods can make pheromone research more efficient.

Advanced Biosynthetic Engineering for Sustainable Pheromone Production

The chemical synthesis of insect pheromones, particularly those with complex structures like this compound, can be an expensive and environmentally challenging process. openaccessgovernment.org Advanced biosynthetic engineering offers a promising and sustainable alternative for the production of these valuable compounds. openaccessgovernment.orgearlham.ac.uk This approach utilizes the metabolic pathways of microorganisms or plants to produce pheromones or their precursors, reducing reliance on petrochemical feedstocks and minimizing hazardous waste. usda.gov

One of the leading methods in this field is the use of genetically engineered yeast. openaccessgovernment.org By introducing specific genes into yeast, scientists can create microbial "factories" that produce insect pheromones through fermentation. This method allows for mass production at a lower cost compared to traditional chemical synthesis, making pheromone-based pest control more economically viable for a wider range of crops. openaccessgovernment.org The PHERA Project, for example, has demonstrated the potential of this biological process to make agriculture more sustainable. openaccessgovernment.org

Another innovative approach involves the use of transgenic plants. usda.govunl.edu Researchers have successfully engineered oilseed crops, such as Camelina sativa, to produce insect pheromone precursors in their seed oil. usda.govunl.edu By expressing genes from insects and other organisms that guide the biosynthesis of the desired pheromones, these "plant factories" can generate significant quantities of the precursor compounds. unl.edu The oil is then extracted, and the precursors are converted into the final pheromone product. This method not only offers a low-cost production platform but also creates a new revenue source for agriculture. usda.gov

The benefits of biosynthetic engineering for pheromone production include:

Sustainability: Utilizes renewable resources and reduces the environmental impact associated with chemical synthesis. earlham.ac.uk

Cost-Effectiveness: Lowers production costs, making pheromones more accessible for large-scale agricultural use. unl.edu

Scalability: Fermentation and agriculture-based systems can be scaled up to meet demand.

These advancements in biotechnology are paving the way for the widespread adoption of environmentally friendly pest management strategies. ainia.com

Role of Plant-Emitted Volatiles Including Octadecadienols in Tritrophic Interactions

Tritrophic interactions, involving plants, herbivores, and the natural enemies of those herbivores, are a cornerstone of community ecology. A key mechanism mediating these interactions is the release of herbivore-induced plant volatiles (HIPVs). nih.govnih.govresearchgate.netafonet.org When a plant is attacked by an herbivore, it often releases a specific blend of volatile organic compounds into the atmosphere. nih.govnih.gov These chemical cues can serve as a "call for help," attracting predators and parasitoids that prey on or parasitize the herbivores, thus benefiting the plant. researchgate.netafonet.org

The spatial and temporal dynamics of HIPV emissions create a complex "volatile mosaic" in the environment. nih.gov Parasitoids and predators must navigate this complex chemical landscape to locate their hosts or prey. The ability of these natural enemies to perceive and respond to specific volatile cues, potentially including octadecadienols, is crucial for their foraging success. nih.gov Understanding the role of specific compounds like octadecadienols within these complex volatile blends could lead to new strategies for enhancing biological control in agricultural systems. For instance, the application of synthetic HIPVs could be used to attract beneficial insects to crops, thereby reducing the need for chemical pesticides.

Evolutionary Aspects of Pheromone Communication Systems and Chemical Diversification

Pheromone communication systems in insects are a product of evolution, shaped by selective pressures that favor efficient and reliable mate finding. nih.gov The evolution of these systems involves the co-evolution of both the chemical signal produced by the sender (e.g., a female moth) and the sensory and behavioral response of the receiver (e.g., a male moth). researchgate.netmdpi.com

Current evolutionary theory suggests that insect pheromones likely originated from pre-existing compounds that had other physiological or metabolic functions. nih.gov These precursor molecules, which may have been metabolic by-products, cuticular hydrocarbons, or defensive secretions, were co-opted for communication. Over evolutionary time, these signals became more specific and efficient for conveying information.

The chemical diversification of pheromones is a key aspect of speciation in many insect groups, particularly moths. mdpi.comoup.compemberleybooks.com Subtle changes in the chemical structure of a pheromone, such as the position or geometry of double bonds in a molecule like an octadecadienol, can lead to the formation of new communication channels. This can result in reproductive isolation between populations, as individuals with the new pheromone blend will preferentially mate with individuals that have the corresponding receptor system. The genus Ostrinia, which includes several closely related moth species with distinct pheromone blends, serves as a model system for studying this process of pheromone diversification and speciation. mdpi.com

The evolution of pheromone blends can be driven by several factors, including:

Species-Specific Recognition: The need to avoid mating with individuals of other species drives the evolution of unique pheromone signals.

Sexual Selection: Female choice and male-male competition can favor the evolution of more attractive or potent pheromone blends.

Environmental Factors: The physical and chemical properties of the environment can influence which types of chemical signals are most effective for long-distance communication.

The study of the evolutionary history of pheromone communication systems, including the diversification of compounds like octadecadienols, provides valuable insights into the processes of speciation and the evolution of animal communication. nih.govgre.ac.uk

Q & A

Q. What analytical methods are most reliable for identifying E,E-2,13-Octadecadien-1-ol in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. For example, in Tylophora indica root extracts, This compound was detected at a retention time (RT) of 14.512 min with a molecular formula of C₁₈H₃₄O and a molecular weight of 266.47 g/mol . Key parameters include column type (e.g., HP-5MS), ionization mode (EI at 70 eV), and spectral matching against databases like NIST. Validation requires comparing retention indices and mass fragmentation patterns with synthetic standards .

Q. How does the stereochemistry (E,E vs. Z,Z) of 2,13-octadecadien-1-ol isomers affect bioactivity?

The E,E configuration is critical for specific biological interactions. For instance, This compound isolated from Neurada procumbens exhibits antimicrobial activity, while Z,Z isomers may lack efficacy due to structural mismatches with target enzymes or receptors . Comparative studies using chiral chromatography and bioassays (e.g., agar diffusion for antimicrobial testing) are recommended to resolve stereochemical influences .

Q. What are the primary natural sources of this compound?

The compound has been identified in plants such as Pleurotus ferulae (wild strains), Tylophora indica, and Farsetia hamiltonii via GC-MS analysis . Its presence correlates with ecological roles, such as defense against pathogens or herbivores, though mechanistic studies are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in extraction methods (e.g., solvent polarity affecting yield) or biological assay conditions. For example, antitumor activity observed in Pleurotus ferulae extracts conflicts with null results in other studies, possibly due to synergistic effects with co-extracted compounds like ergosterol. Metabolomic profiling and dose-response studies using purified isolates are essential to isolate specific bioactivities .

Q. What synthetic routes are available for this compound, and how do they impact scalability?

Wittig olefination and cross-metathesis are common strategies. A scalable approach involves coupling 2-octen-1-ol with 13-tetradecenal using Grubbs catalysts, achieving >90% E,E selectivity under inert conditions . Challenges include controlling double-bond geometry and minimizing side reactions (e.g., isomerization), which require rigorous NMR and HPLC monitoring .

Q. What ecological risks are associated with this compound in field applications, such as biopesticides?

The U.S. EPA classifies it as low-risk to non-target species when used as a pheromone in moth control, citing rapid degradation in soil (DT₅₀ < 7 days) and low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna) . However, field studies must assess bioaccumulation potential in pollinators and long-term soil mobility using radiolabeled tracers .

Methodological Considerations

Q. How should researchers design experiments to study the oxidative stability of this compound?

Accelerated stability testing under varying temperatures (25–40°C) and oxygen levels can predict degradation kinetics. For example, HPLC analysis reveals oxidation byproducts (e.g., epoxides) forming at >30°C, necessitating antioxidant additives like BHT (0.01% w/v) for long-term storage .

Q. What computational tools are effective for modeling this compound interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities with enzymes like cytochrome P450 or fungal ergosterol synthase. For instance, the compound’s dienol moiety shows hydrogen bonding with active-site residues (e.g., Tyr118 in CYP51), aligning with antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.